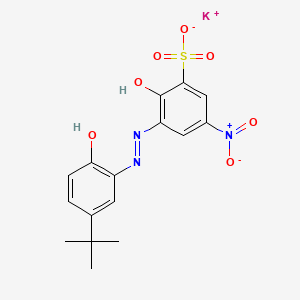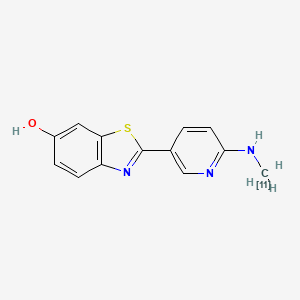
6-Benzothiazolol, 2-(6-(methyl-11c-amino)-3-pyridinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZD-2184 C-11 involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of AZD-2184 C-11 typically involves large-scale chemical reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
AZD-2184 C-11 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
AZD-2184 C-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s disease.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of AZD-2184 C-11 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to AZD-2184 C-11 include:
2,3,5-Trichlorobenzaldehyde: Another compound with similar chemical properties and applications.
Azobisisobutyronitrile: Shares some chemical reactivity and is used in similar industrial applications.
Uniqueness
AZD-2184 C-11 is unique due to its specific chemical structure and the particular biological pathways it affects. Its potential therapeutic applications, especially in neurodegenerative diseases, set it apart from other similar compounds .
Propiedades
Número CAS |
945400-67-9 |
|---|---|
Fórmula molecular |
C13H11N3OS |
Peso molecular |
256.31 g/mol |
Nombre IUPAC |
2-[6-((111C)methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C13H11N3OS/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15)/i1-1 |
Clave InChI |
FYTAUNFPOYWHBC-BJUDXGSMSA-N |
SMILES isomérico |
[11CH3]NC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
SMILES canónico |
CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


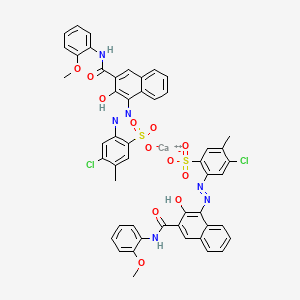
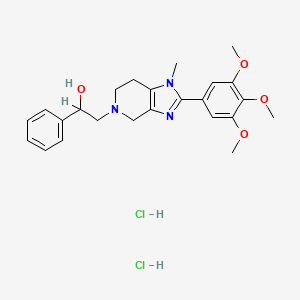



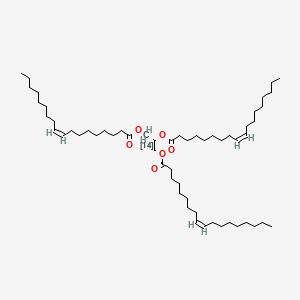

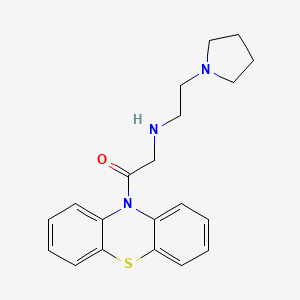
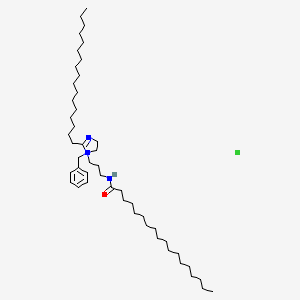
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)



